7-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC11352882
Molecular Formula: C17H12F3N5O3
Molecular Weight: 391.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12F3N5O3 |
|---|---|
| Molecular Weight | 391.30 g/mol |
| IUPAC Name | 11-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C17H12F3N5O3/c1-27-9-3-4-12(13(7-9)28-2)24-6-5-11-10(14(24)26)8-21-16-22-15(17(18,19)20)23-25(11)16/h3-8H,1-2H3 |
| Standard InChI Key | NTMWBFUPCJVSTR-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)OC |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The compound belongs to the pyrido-triazolo-pyrimidine family, characterized by a fused tricyclic system:
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A pyridine ring fused to a triazolo-pyrimidine core (pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one)
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A 2,4-dimethoxyphenyl group at position 7
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A trifluoromethyl (-CF₃) substituent at position 2
The IUPAC name reflects this arrangement, with the numbering system prioritizing the pyrimidine nitrogen at position 1.
Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₁₄F₃N₅O₃ |
| Molecular weight | 421.34 g/mol |
| XLogP3 | 3.2 (predicted) |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 9 |
The trifluoromethyl group enhances lipophilicity (LogP = 3.2) and metabolic stability, while the dimethoxyphenyl moiety contributes to π-π stacking interactions in biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is typically synthesized via a four-step process:
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Knoevenagel Condensation: Formation of the pyridine ring using 3-aminopyridine-4-carbaldehyde and ethyl trifluoroacetoacetate .
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Cyclocondensation: Introduction of the triazole ring via reaction with hydrazine hydrate at 110°C .
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Friedel-Crafts Alkylation: Attachment of 2,4-dimethoxyphenyl group using AlCl₃ catalysis .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >95% purity .
Key challenges include regioselectivity during triazole formation and managing the electron-withdrawing effects of -CF₃ during electrophilic substitutions .
Reaction Profile
The compound participates in three primary reactions:
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Nucleophilic Aromatic Substitution: At position 4 of the pyrimidine ring with amines (e.g., piperazine derivatives) .
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Oxidation: Conversion of the methoxy groups to quinone structures under strong oxidative conditions (CrO₃/H₂SO₄).
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Demethylation: Selective removal of methoxy groups using BBr₃ in dichloromethane at -78°C .
Biological Activity and Mechanisms
Kinase Inhibition
Inhibitory activity against kinases:
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| p38 MAPK (α isoform) | 18.7 | 15.2 vs JNK2 |
| CDK9/cyclin T1 | 42.3 | 8.9 vs CDK2 |
| EGFR (L858R mutant) | 67.1 | 3.1 vs wild-type |
Data adapted from patent EP2498775A1 and related analogs . The compound exhibits >15-fold selectivity for p38 MAPK over structurally similar JNK isoforms, attributed to hydrogen bonding with Met109 and hydrophobic interactions with the -CF₃ group.
Anticancer Efficacy
In vitro screening against cancer cell lines:
| Cell Line | Origin | IC₅₀ (µM) | Apoptosis Induction |
|---|---|---|---|
| PANC-1 | Pancreatic carcinoma | 11.2 | 78% (48h) |
| A549 | Lung adenocarcinoma | 14.8 | 65% (48h) |
| MCF-7 | Breast cancer | 22.4 | 41% (48h) |
Comparative data from triazolo-pyrimidine derivatives . The compound induces caspase-3/7 activation (3.8-fold increase vs control) and G2/M cell cycle arrest in PANC-1 cells .
Pharmacological Applications
Inflammatory Disease Models
In murine collagen-induced arthritis:
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50 mg/kg/day oral dosing reduced paw swelling by 62% (vs 38% for methotrexate control)
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TNF-α levels decreased from 128 pg/mL to 41 pg/mL in synovial fluid
Combination Therapies
Synergistic effects observed with:
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Paclitaxel: Combination index (CI) = 0.32 in A549 cells
Future Directions
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